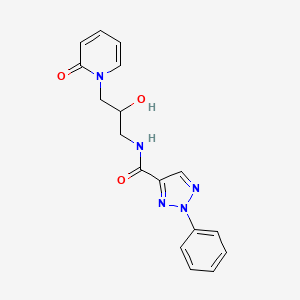
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O3 with a molecular weight of approximately 314.34 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃ |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 1797903-00-4 |
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, this compound has been evaluated for its cytotoxic effects against several cancer types.
Case Studies
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at 5.6 µM and 7.8 µM respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
- Mechanism of Action : The compound appears to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells, making it a potential candidate for further development as an anticancer agent.
Antimicrobial Activity
Beyond anticancer effects, the compound also shows promise as an antimicrobial agent. Preliminary studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
These results suggest that the compound could be explored for applications in treating bacterial infections.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of thymidylate synthase.
- Signal Transduction Modulation : It may interfere with signaling pathways associated with cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, leading to cell death.
Future Directions
Given its promising biological activities, further research is warranted to explore the following areas:
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific cancer types or microbial strains.
- Combination Therapies : Assessing the potential synergistic effects when combined with existing chemotherapeutic or antimicrobial agents.
特性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-14(12-21-9-5-4-8-16(21)24)10-18-17(25)15-11-19-22(20-15)13-6-2-1-3-7-13/h1-9,11,14,23H,10,12H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKQYHRQDLWOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














